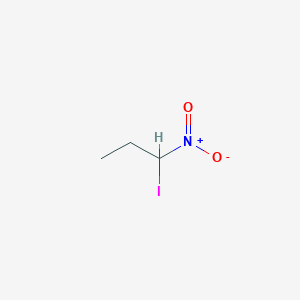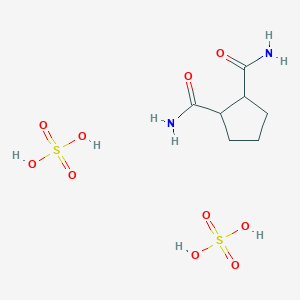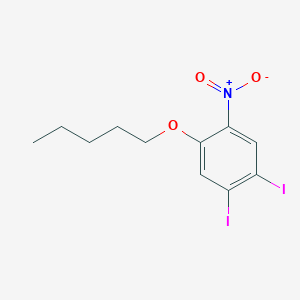![molecular formula C11H16O2 B12618415 Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one CAS No. 917989-39-0](/img/structure/B12618415.png)
Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one is a heterocyclic compound that features a fused ring system combining elements of cyclopentane and pyran
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one typically involves cyclization reactions that form the fused ring system. One common method involves the reaction of cyclopentanone with a suitable pyran precursor under acidic or basic conditions to facilitate ring closure. The reaction conditions often include the use of catalysts such as Lewis acids or bases to promote the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe for studying biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative with similar structural features.
6,7-Dihydro-5H-cyclopenta[b]pyridine: Another fused ring system with comparable properties.
3,4-Dihydro-2H-thiopyran: A sulfur-containing analog with distinct reactivity.
Uniqueness
Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one stands out due to its specific ring fusion and the resulting electronic and steric properties. These characteristics make it a valuable compound for various applications, offering unique reactivity and interaction profiles compared to its analogs.
Propriétés
Numéro CAS |
917989-39-0 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
2-oxatricyclo[4.3.3.01,6]dodecan-8-one |
InChI |
InChI=1S/C11H16O2/c12-9-7-10-3-1-5-11(10,8-9)13-6-2-4-10/h1-8H2 |
Clé InChI |
YRWYXOSBBYGQII-UHFFFAOYSA-N |
SMILES canonique |
C1CC23CCCOC2(C1)CC(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide](/img/structure/B12618353.png)
![11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione](/img/structure/B12618362.png)



![6-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12618373.png)


![(5E)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12618384.png)



![1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B12618416.png)
